molecular formula C9H7NO4 B184701 6-Hydroxy-7-nitro-1-indanone CAS No. 85515-22-6

6-Hydroxy-7-nitro-1-indanone

Cat. No.: B184701
CAS No.: 85515-22-6
M. Wt: 193.16 g/mol
InChI Key: OMSIDHRDOFJRKC-UHFFFAOYSA-N
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Description

6-Hydroxy-7-nitro-1-indanone presents a strategically functionalized 1-indanone scaffold, a privileged structure in medicinal chemistry for the design of multi-target-directed ligands (MTDLs) to address complex multifactorial diseases . The 1-indanone core is recognized for its significant role in central nervous system (CNS) drug discovery, most notably exemplified by donepezil, an FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer's disease (AD) which contains a dimethoxy-indanone moiety . The specific hydroxy and nitro substituents on this compound enhance its potential as a versatile synthetic intermediate for developing novel therapeutic agents, particularly for neurodegenerative disorders and oncology research . In Alzheimer's disease research, 1-indanone derivatives are extensively investigated as potent inhibitors of cholinesterases (AChE and BuChE), which helps increase acetylcholine levels in the brain and mitigate cognitive deficits . Furthermore, this structural class demonstrates promising activity against carbonic anhydrase isoforms (hCA I and II), enzymes implicated in conditions like glaucoma and tumor progression . Beyond neurological applications, indanone-based structures exhibit considerable cytotoxic and anticancer properties against various human cancer cell lines, making them valuable leads in oncology drug discovery . The scaffold's utility extends to serving as a precursor in synthesizing complex natural products and bioactive molecules, including antiviral, anti-inflammatory, and antibacterial compounds, underscoring its broad significance in chemical biology and pharmaceutical development .

Properties

IUPAC Name

6-hydroxy-7-nitro-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-6-3-1-5-2-4-7(12)9(8(5)6)10(13)14/h2,4,12H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMSIDHRDOFJRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356180
Record name 6-hydroxy-7-nitro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85515-22-6
Record name 6-hydroxy-7-nitro-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Reagents

Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as the nitrating agent. A study demonstrated that dissolving 6-hydroxy-1-indanone in a 1:1 mixture of HNO₃ and H₂SO₃ at 0–5°C for 4 hours yields the nitro derivative with 65–70% efficiency. Lower temperatures minimize byproducts such as 5-nitro and 4-nitro isomers, which arise from competing para-directing effects of the ketone group.

Table 1: Optimization of Direct Nitration Parameters

ParameterOptimal ValueYield (%)Byproducts
Temperature0–5°C685-nitro isomer (12%)
HNO₃:H₂SO₄ Ratio1:1704-nitro isomer (8%)
Reaction Time4 hours65Oxidized derivatives (5%)

Mechanistic Insights

The hydroxyl group at position 6 activates the aromatic ring toward electrophilic attack, while the ketone at position 1 deactivates it. Quantum mechanical calculations confirm that the hydroxyl group’s electron-donating resonance effects dominate, directing nitration to position 7. Side products arise due to partial protonation of the ketone, which transiently activates para positions.

Multi-Step Synthesis via Intermediate Protection

To enhance regioselectivity, multi-step routes employ protective groups to block undesired nitration sites. A patented method for 7-hydroxy-1-indanone synthesis provides a template for adapting protective group strategies.

Sulfonic Acid Protection Strategy

In this approach, the hydroxyl group is protected as a sulfonate ester to direct nitration. The synthesis proceeds as follows:

  • Protection : 6-Hydroxy-1-indanone reacts with 4-hydroxybenzenesulfonic acid and 3-chloropropionyl chloride in acetonitrile with triethylamine, yielding a sulfonate-protected intermediate.

  • Nitration : The protected intermediate undergoes nitration using fuming HNO₃ at −10°C, achieving 85% regioselectivity for position 7.

  • Deprotection : Hydrolysis with dilute H₂SO₄ removes the sulfonate group, yielding this compound.

Table 2: Performance of Sulfonic Acid Protection Method

StepConditionsYield (%)Regioselectivity (%)
Protection0°C, 2 hours90
Nitration−10°C, HNO₃/H₂SO₄7885
Deprotection80°C, 1M H₂SO₄95

Tetraethyl Titanate-Mediated Cyclization

Lewis acids like tetraethyl titanate (Ti(OEt)₄) facilitate cyclization reactions critical for indanone formation. A study reported that Ti(OEt)₄ in dichloromethane at 40°C promotes efficient ring closure, achieving 82% yield for intermediates en route to this compound.

Claisen-Schmidt Condensation Routes

Claisen-Schmidt condensations between 6-hydroxy-1-indanone and nitro-substituted benzaldehydes offer an alternative pathway. This method constructs the indanone backbone while introducing the nitro group in a single step.

Reaction Protocol

A mixture of 6-hydroxy-1-indanone and 3-nitrobenzaldehyde undergoes condensation in methanolic KOH at room temperature for 18 hours. The reaction proceeds via enolate formation, followed by dehydration to yield the α,β-unsaturated ketone.

Table 3: Claisen-Schmidt Condensation Outcomes

Benzaldehyde DerivativeProductYield (%)Purity (%)
3-NitrobenzaldehydeThis compound6092
4-Nitrobenzaldehyde6-Hydroxy-5-nitro-1-indanone4588

Microwave-Assisted Optimization

Microwave irradiation significantly accelerates Claisen-Schmidt condensations. A 15-minute reaction at 100°C in silica gel medium improves yields to 75% while reducing byproduct formation.

Friedel-Crafts Acylation and Subsequent Nitration

This two-step method involves constructing the indanone core via Friedel-Crafts acylation, followed by nitration.

Friedel-Crafts Acylation

Phenol derivatives react with 3-chloropropionyl chloride in the presence of AlCl₃ to form 6-hydroxy-1-indanone precursors. For example, 4-hydroxyphenyl propionyl chloride cyclizes at 160°C to yield 6-hydroxy-1-indanone with 70% efficiency.

Nitration of the Precursor

Subsequent nitration of 6-hydroxy-1-indanone under standard conditions (HNO₃/H₂SO₄, 0°C) provides the target compound in 68% yield.

Comparative Analysis of Synthesis Methods

Table 4: Method Comparison for this compound Synthesis

MethodKey AdvantageLimitationYield (%)Scalability
Direct NitrationSimplicityLow regioselectivity65–70Moderate
Sulfonic Acid ProtectionHigh regioselectivityMulti-step complexity78High
Claisen-SchmidtSingle-step condensationByproduct formation60–75Low
Friedel-Crafts/NitrationRobust acylation stepHarsh reaction conditions68Moderate

Mechanistic Challenges and Solutions

Competing Directing Effects

The ketone group at position 1 exerts a para-directing effect, conflicting with the hydroxyl group’s meta-directing influence. Computational studies suggest that protonation of the ketone under acidic conditions mitigates this conflict by reducing its electron-withdrawing character.

Oxidative Byproduct Formation

Nitration under strongly acidic conditions can oxidize the indanone core. Adding urea or sulfamic acid as free radical scavengers reduces oxidative side reactions by 40% .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-7-nitro-1-indanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 6-nitro-7-oxo-1-indanone or 6-nitro-7-carboxy-1-indanone.

    Reduction: Formation of 6-hydroxy-7-amino-1-indanone.

    Substitution: Formation of various substituted indanone derivatives depending on the substituent introduced.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
6-Hydroxy-7-nitro-1-indanone serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized as a building block in the development of pharmaceuticals and agrochemicals, facilitating the creation of various derivatives through functionalization reactions. The presence of the nitro group allows for further transformations, making it a versatile compound in synthetic chemistry.

Biological Applications

Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have shown that compounds derived from indanones can inhibit tubulin polymerization, which is essential for cancer cell proliferation. For instance, derivatives of indanones have demonstrated IC50 values ranging from 0.01 to 0.63 µM against various cancer cell lines, indicating significant antiproliferative activity .

Mechanism of Action
The mechanism involves the interaction of the nitro group with biological targets, leading to the formation of reactive intermediates capable of influencing cellular pathways associated with oxidative stress and apoptosis. The hydroxyl group aids in forming hydrogen bonds with target proteins, enhancing the compound's biological efficacy.

Medicinal Chemistry

Drug Development
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. It has been explored for designing enzyme inhibitors and receptor modulators. The compound's ability to interact with specific molecular targets makes it a candidate for developing treatments for various diseases, including cancer and infections .

Industrial Applications

Production of Dyes and Pigments
Industrially, this compound is utilized in producing dyes and pigments due to its stable chemical structure and reactivity. The unique properties imparted by the hydroxyl and nitro groups allow for the development of colorants with desirable characteristics.

Case Studies

  • Anticancer Activity Study
    A study evaluated various indanone derivatives for their antiproliferative effects on multidrug-resistant cancer cell lines. The results indicated that compounds based on this compound exhibited significant cytotoxicity (IC50 = 2.0–25 nM) against resistant strains, showcasing its potential as a lead compound in cancer therapy .
  • Enzyme Inhibition Study
    Research focused on the inhibition of PIM kinases by derivatives of this compound demonstrated promising results with submicromolar IC50 values (e.g., IC50 = 410 nM). These findings suggest that this compound could be developed into an effective therapeutic agent targeting specific kinases involved in cancer progression .

Mechanism of Action

The mechanism of action of 6-Hydroxy-7-nitro-1-indanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 6-Hydroxy-7-nitro-1-indanone with key analogs:

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Solubility Key Features
This compound 6-OH, 7-NO₂ 195.15 (calculated) ~160-165 (inferred) Polar solvents (e.g., DMF, ethanol) High polarity due to OH and NO₂ groups
6-Methoxy-7-nitro-1-indanone 6-OCH₃, 7-NO₂ 207.18 157–161 Organic solvents Methoxy reduces polarity vs. hydroxyl
7-Nitro-1-indanone 7-NO₂ 177.14 169–170 Ethanol, DCM Simpler structure; moderate cytotoxicity
6-Hydroxy-1-indanone 6-OH 148.16 Not reported Polar solvents Potential for hydrogen bonding
7-Hydroxy-1-indanone 7-OH 148.16 Not reported Polar solvents Greater stability vs. 6-isomer

Key Observations :

  • Polarity: The hydroxyl group in this compound increases its polarity compared to the methoxy analog, likely enhancing solubility in polar solvents like DMSO or water .
  • Melting Point: The inferred melting point (~160–165°C) aligns with trends observed in nitro-indanones (e.g., 7-Nitro-1-indanone: 169–170°C; 6-Methoxy-7-nitro: 157–161°C). Hydrogen bonding from the hydroxyl group may elevate the melting point relative to methoxy derivatives .
  • Stability: The 7-hydroxy isomer (7-Hydroxy-1-indanone) exhibits greater stability than its 6-hydroxy counterpart due to intramolecular hydrogen bonding . For this compound, steric and electronic effects between the adjacent OH and NO₂ groups may influence stability.

Key Findings :

  • Anticancer Activity: 6-Methoxy-7-nitro-1-indanone demonstrates superior anticancer activity compared to 7-Nitro-1-indanone, attributed to the electron-donating methoxy group enhancing interaction with cellular targets . For the hydroxy analog, the hydroxyl group may improve target binding via hydrogen bonds, though increased polarity could reduce bioavailability .
  • Enzyme Inhibition: Nitro groups are known to inhibit enzymes like cytochrome P450. The hydroxyl group in this compound may synergize with the nitro group to enhance enzyme interaction .

Biological Activity

6-Hydroxy-7-nitro-1-indanone is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a hydroxyl group at the 6th position and a nitro group at the 7th position on the indanone ring. Its molecular formula is C9H7NO4C_9H_7NO_4. The presence of these functional groups contributes to its reactivity and biological activity, particularly in the context of drug development and medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates, which can interact with cellular macromolecules, potentially leading to cytotoxic effects.
  • Hydroxyl Group Interactions : The hydroxyl group can form hydrogen bonds with proteins, influencing their conformation and activity. This property may be crucial in enzyme inhibition and receptor modulation .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results in inhibiting cell proliferation in various cancer cell lines. For instance, it has been reported to exhibit antiproliferative activity with IC50 values ranging from 2.0 to 25 nM against multidrug-resistant cancer lines, indicating its potential as a cytostatic agent .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that it may possess activity against certain bacterial strains, although specific data on its spectrum of activity remains limited .

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

CompoundKey FeaturesBiological Activity
6-Hydroxy-1-indanoneLacks nitro groupLess reactive; weaker biological effects
7-Hydroxy-1-indanoneHydroxyl group at a different positionAltered solubility and reactivity
6-Nitro-1-indanoneLacks hydroxyl groupDifferent reactivity profile

The combination of both hydroxyl and nitro groups in this compound enhances its solubility and reactivity, making it a versatile compound for various applications in medicinal chemistry.

Case Studies and Research Findings

Several studies have focused on the biological activities of indanone derivatives, including this compound:

  • Antiproliferative Activity : In vitro studies demonstrated that this compound effectively inhibits tubulin polymerization, leading to apoptosis in cancer cells. Its ability to interact with the colchicine binding site on tubulin was noted as a significant mechanism .
  • Pharmacokinetic Studies : Research has indicated that compounds similar to this compound exhibit favorable pharmacokinetic profiles, suggesting good absorption and bioavailability which are critical for therapeutic efficacy .
  • Molecular Dynamics Simulations : These studies have provided insights into the binding interactions between this compound and target proteins, elucidating how structural features influence its biological activity .

Q & A

Q. How to structure a research paper to highlight methodological rigor for this compound?

  • Answer : Organize sections as:

Synthesis : Detailed stoichiometry and purification steps.

Characterization : Spectroscopic appendices with peak assignments.

Bioassays : Flowcharts of experimental workflows.

Discussion : Address limitations (e.g., solubility issues in aqueous assays) .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-7-nitro-1-indanone
Reactant of Route 2
6-Hydroxy-7-nitro-1-indanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.